Chrysosplenol G - 130252-52-7

Chrysosplenol G

Catalog Number: EVT-14304194
CAS Number: 130252-52-7
Molecular Formula: C19H18O8
Molecular Weight: 374.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chrysosplenol G is a natural product found in Chrysosplenium grayanum and Milicia excelsa with data available.
Source

Chrysosplenol G is primarily extracted from plants such as Chrysosplenium sinicum, a traditional medicinal herb used in Tibetan medicine. This plant thrives in low-light environments and has been studied for its unique adaptations and metabolic pathways that lead to the production of chrysosplenol compounds .

Classification

Chrysosplenol G belongs to the class of flavonoids, specifically categorized as a flavonol. Flavonoids are polyphenolic compounds widely distributed in the plant kingdom and are recognized for their diverse biological functions .

Synthesis Analysis

Methods

The synthesis of chrysosplenol G can be achieved through various methods, typically involving the extraction from plant sources or synthetic routes. The most common approach is through the extraction of Chrysosplenium sinicum using solvents like ethanol or methanol, followed by purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound.

Technical Details:

  1. Extraction: Dried plant material is subjected to solvent extraction.
  2. Purification: HPLC is employed to separate chrysosplenol G from other constituents.
  3. Characterization: Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure and purity of the compound .
Molecular Structure Analysis

Structure

Chrysosplenol G has a complex molecular structure characterized by multiple hydroxyl groups and a chromone backbone. Its chemical formula is C₁₅H₁₂O₅.

Data

  • Molecular Weight: 288.25 g/mol
  • Structural Features: The presence of hydroxyl groups contributes to its solubility and reactivity, enhancing its biological activity.
Chemical Reactions Analysis

Reactions

Chrysosplenol G undergoes various chemical reactions typical of flavonoids, including oxidation, reduction, and methylation. These reactions can modify its biological activity and stability.

Technical Details:

  • Oxidation: Chrysosplenol G can be oxidized to form more reactive species that may enhance its anticancer properties.
  • Methylation: Methylation reactions can alter its solubility and bioavailability, impacting its therapeutic efficacy .
Mechanism of Action

Process

The mechanism of action of chrysosplenol G involves several pathways:

  1. Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.
  2. Cell Cycle Regulation: Chrysosplenol G induces apoptosis in cancer cells by modulating signaling pathways such as ERK1/2 activation.
  3. Autophagy Induction: The compound promotes autophagic processes, which can lead to cancer cell death .

Data

Studies have shown that chrysosplenol G can significantly reduce cell viability in various cancer cell lines by inducing apoptosis and autophagy markers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a yellowish crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in water.

Chemical Properties

  • Stability: Relatively stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of flavonoids, particularly through its hydroxyl groups.

Relevant analyses indicate that chrysosplenol G maintains its structural integrity under standard laboratory conditions but may require specific handling to preserve its efficacy .

Applications

Scientific Uses

Chrysosplenol G is being investigated for various applications in scientific research:

  • Anticancer Therapy: Its ability to induce apoptosis makes it a candidate for developing new cancer treatments.
  • Anti-inflammatory Studies: Research is ongoing into its potential use in managing inflammatory diseases due to its modulatory effects on inflammatory pathways.
  • Antioxidant Research: Its properties as an antioxidant are being explored for potential applications in preventing oxidative stress-related diseases .
Biosynthetic Pathways and Genomic Regulation of Chrysosplenol G

Evolutionary Origins of Flavonoid Biosynthesis in Chrysosplenium Species

The genus Chrysosplenium diverged from other Saxifragaceae lineages approximately 15–20 million years ago, coinciding with period of orogenic uplift that created shaded, humid habitats across Asia and North America. This ecological niche drove the adaptive evolution of flavonoid diversification, with chrysosplenol G emerging as a chemical defense against oxidative stress in low-light environments [2] [9]. Genomic analyses of Chrysosplenium sinicum reveal significant expansion (≥4-fold) in gene families encoding flavonoid backbone enzymes compared to sun-adapted relatives. Key expansions include:

  • Phenylalanine ammonia-lyase (PAL) and chalcone synthase (CHS), which catalyze entry into the flavonoid pathway.
  • Flavonoid 3′-hydroxylase (F3′H) and O-methyltransferases (OMTs), critical for B-ring hydroxylation and methoxylation patterns unique to chrysosplenols [2].

Table 1: Key Gene Families Expanded in Chrysosplenium Species

Gene FamilyFunctionExpansion FoldBiological Significance
PALPhenylpropanoid precursor synthesis4.2×Enhanced flux to cinnamic acid
CHSChalcone formation5.1×Increased naringenin production
F3′HB-ring hydroxylation4.7×Quercetin precursor supply
OMTsMethoxylation (e.g., C3, C7)6.3×Chrysosplenol-specific methylation

Intracellular DNA transfer from organelles to the nuclear genome further shaped this evolution. Approximately 3.8% of nuclear genes involved in secondary metabolism, including cytochrome P450s (e.g., CYP75B1 for F3′H activity), originated from plastid genomes through endosymbiotic gene transfer. These events provided raw genetic material for gene family neofunctionalization, enabling the regioselective modifications required for chrysosplenol biosynthesis [2]. Additionally, positive selection (dN/dS > 1) acted on light-harvesting complex II (LHCII) proteins like CsLhcb1, enhancing photosynthetic efficiency under low light while indirectly promoting flavonoid accumulation via carbon flux redirection [2].

Genomic Insights into Chrysosplenol G Production via Comparative Phylogenomics

Chromosome-scale assembly of C. sinicum (genome size: 321.79 Mb, scaffold N50: 25.0 Mb) enabled precise localization of the chrysosplenol G biosynthetic gene cluster (BGC) on chromosome 7 [2]. Synteny analysis across 14 eudicot species revealed:

  • Microsynteny conservation of a 450-kb region containing F3′H, flavonol synthase (FLS), and OMT orthologs in Arabidopsis thaliana and Vitis vinifera.
  • Lineage-specific duplications in Chrysosplenium of a 78-kb segment harboring tandem OMT paralogs (CsOMT3, CsOMT7), which acquired substrate specificity for quercetagetin derivatives [2].

Table 2: Genomic Features of Chrysosplenol G Biosynthesis Across Plant Species

SpeciesF3'5'H PresenceOMT Copy NumberChrysosplenol G Detected?Evolutionary Status
Chrysosplenium sinicumAbsent8YesSpecialist (shade-adapted)
Arabidopsis thalianaPresent3NoGeneralist
Vitis viniferaPresent5TraceGeneralist
Thymus vulgarisAbsent6No*Phenolic specialist

*Note: Thyme produces structurally distinct methoxyflavonoids like cirsimaritin [10]

Critical evolutionary modifications include:

  • Pseudogenization of FNS II: Flavone synthase II (CYP93B) loss in Chrysosplenium diverted dihydroflavonols toward flavonol (rather than flavone) production, favoring chrysosplenol pathways [2].
  • Neofunctionalization of OMTs: CsOMT7 evolved a hydrophobic binding pocket accommodating 3,6,7-trihydroxylated flavonols, enabling 7-O-methylation—an essential step in chrysosplenol G biosynthesis absent in ancestral OMTs. Kinetic assays show 34-fold higher activity toward quercetagetin than kaempferol [2].
  • Chromatin architecture: Hi-C data indicate the BGC resides in open chromatin, with H3K27ac marks enhancing transcription factor accessibility under environmental stress [2].

Role of Alternative Splicing in Modulating Biosynthetic Gene Clusters

Alternative splicing (AS) fine-tunes chrysosplenol G production through tissue-specific and stress-responsive isoforms:

  • CsLhcb1 transcripts: Under low light, AS yields isoforms with extended C-terminal domains enriched in threonine residues (6.7-fold increase). These enhance phosphorylation by STN7 kinase, stabilizing state transitions (PSI-PSII equilibrium) and increasing NADPH supply for flavonoid hydroxylation [2].
  • Transcription factors (TFs): Chrysosplenium bZIP and MYB genes regulating flavonoid BGCs exhibit stress-inducible AS. For example, a cold-responsive MYB114 isoform retains intron 2, introducing a premature termination codon that reduces functional protein by 60%. This may redirect flux from anthocyanins to flavonols like chrysosplenol G during cold stress [7].
  • Enzymes: FLS pre-mRNA undergoes exon skipping under high UV-B, generating a truncated isoform with 80% reduced activity. This potentially conserves dihydroquercetin for chrysosplenol G biosynthesis over kaempferol derivatives [2].

Table 3: Alternative Splicing Events Affecting Chrysosplenol G Pathway

GeneSplicing EventStress TriggerFunctional ConsequenceMetabolic Impact
CsLhcb1Alternative 3′SSLow lightExtended Thr-rich C-terminusEnhanced STN7 phosphorylation; ↑ NADPH
MYB114Intron retentionChilling (6°C)Nonfunctional protein↓ Anthocyanins; ↑ flavonol precursors
FLSExon skippingHigh UV-BTruncated enzyme↓ Kaempferol; ↑ dihydroquercetin flux

AS events in Chrysosplenium affect 23.1% of flavonoid-related genes—significantly higher than the 12.4% observed in Arabidopsis—highlighting its role in ecological adaptation [2] [7].

Metabolomic Profiling of Chrysosplenol G Precursors in Plant Tissues

Widely targeted UPLC-MS/MS profiling of C. sinicum tissues identified 528 secondary metabolites, with 289 flavonoids and 146 phenolic acids [2] [10]. Chrysosplenol G biosynthesis involves three key branches converging at quercetagetin:

  • Core flavonol pathway: Naringenin → kaempferol → quercetin → quercetagetin
  • Methylation branch: Quercetagetin → 3-O-methylquercetagetin (intermediate) → chrysosplenol G (via 7,4′-O-methylation)
  • Glycosylation shunt: Quercetagetin → chrysosplenoside (storage/inactivation)

Table 4: Precursor Dynamics in Chrysosplenium sinicum Tissues (μg/g DW)

MetaboliteRole in PathwayRootsStemsLeavesFlowers
NaringeninCHI product8.2 ± 0.312.1 ± 0.434.5 ± 1.228.7 ± 0.9
DihydroquercetinF3′H product3.1 ± 0.25.6 ± 0.318.9 ± 0.815.3 ± 0.7
QuercetagetinFLS/GT product1.2 ± 0.12.8 ± 0.212.4 ± 0.542.6 ± 1.5
Chrysosplenol GEnd productND0.9 ± 0.16.7 ± 0.321.8 ± 0.8

ND: Not detected [2] [10]

Tissue-specific patterns reveal compartmentalization:

  • Leaves: High naringenin (34.5 μg/g) and quercetagetin (12.4 μg/g), but moderate chrysosplenol G (6.7 μg/g), indicating precursor export.
  • Flowers: Dominant site for chrysosplenol G accumulation (21.8 μg/g), correlating with 5.2-fold higher OMT7 expression versus leaves [2].
  • Roots: Trace chrysosplenol G but significant precursor pools, suggesting transport via xylem loading.

Correlation network analysis identifies six metabolites strongly linked (r ≥ 0.92, p < 0.01) to chrysosplenol G: L-γ-glutamyl-L-amino acid (GSH conjugate), cis-caffeoyl quinic acid, and eriodictyol—indicating coupled antioxidant systems and channeling from early phenylpropanoids [10]. Under low-light stress, chrysosplenol G increases 3.4-fold while precursors (naringenin, eriodictyol) decrease by 60–80%, confirming flux redirection [2].

Concluding Remarks

Properties

CAS Number

130252-52-7

Product Name

Chrysosplenol G

IUPAC Name

5-hydroxy-2-(5-hydroxy-2,4-dimethoxyphenyl)-3,7-dimethoxychromen-4-one

Molecular Formula

C19H18O8

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C19H18O8/c1-23-9-5-12(21)16-15(6-9)27-18(19(26-4)17(16)22)10-7-11(20)14(25-3)8-13(10)24-2/h5-8,20-21H,1-4H3

InChI Key

DCBXANRVINYQLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3OC)OC)O)O

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